N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(ethylthio)benzamide, also known as CP-690,550, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. It was discovered by Pfizer and is currently in clinical trials for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders.
Mechanism of Action
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(ethylthio)benzamide inhibits the activity of JAKs by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating downstream signaling molecules, which ultimately leads to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of cytokines, which are proteins that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(ethylthio)benzamide is that it has shown promising results in animal models of autoimmune diseases. However, one limitation is that it is still in clinical trials and its efficacy and safety in humans have not yet been fully established.
Future Directions
There are several future directions for research on N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(ethylthio)benzamide. One area of research is to further investigate its efficacy and safety in humans. Another area of research is to explore its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research could be done to investigate the potential for combination therapy with other drugs to enhance its efficacy.
Synthesis Methods
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(ethylthio)benzamide involves the reaction of 6-cyclopropylpyrimidin-4-amine with 2-(ethylthio)benzoyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(ethylthio)benzamide has been extensively studied for its potential use as a treatment for autoimmune diseases. It has been shown to inhibit the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways that lead to inflammation. By blocking JAK activity, this compound can reduce inflammation and the associated symptoms of autoimmune diseases.
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLJKVBEMBBZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.